molecular formula C9H12 B12396530 3-Ethyl-d5-toluene

3-Ethyl-d5-toluene

Cat. No.: B12396530
M. Wt: 125.22 g/mol
InChI Key: ZLCSFXXPPANWQY-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Ethyl-d5-toluene typically involves the deuteration of 3-ethyl toluene. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents

Chemical Reactions Analysis

3-Ethyl-d5-toluene, like other alkylbenzenes, undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 3-Ethyl-d5-toluene in research applications is primarily related to its role as a stable isotope-labeled compound. In mass spectrometry, it serves as an internal standard, allowing for the accurate quantification of target compounds by compensating for variations in sample preparation and analysis . The deuterium atoms in the compound provide a distinct mass difference, which can be easily detected and measured.

Comparison with Similar Compounds

3-Ethyl-d5-toluene can be compared to other deuterated aromatic hydrocarbons such as:

The uniqueness of this compound lies in its specific structure, which includes both an ethyl group and deuterium atoms, making it particularly useful for studies involving the metabolism and chemical behavior of ethyl-substituted aromatic compounds .

Properties

Molecular Formula

C9H12

Molecular Weight

125.22 g/mol

IUPAC Name

1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene

InChI

InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2

InChI Key

ZLCSFXXPPANWQY-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC(=C1)C

Canonical SMILES

CCC1=CC=CC(=C1)C

Origin of Product

United States

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